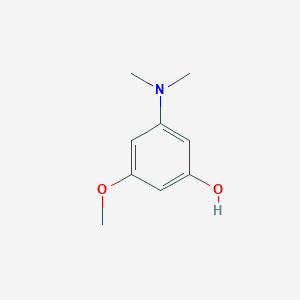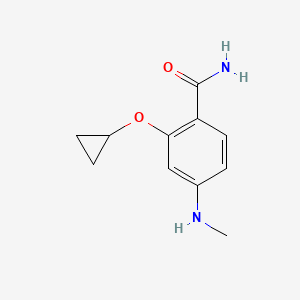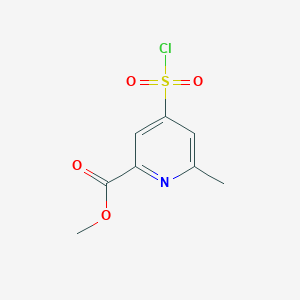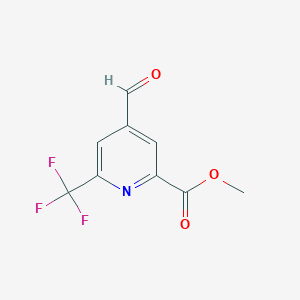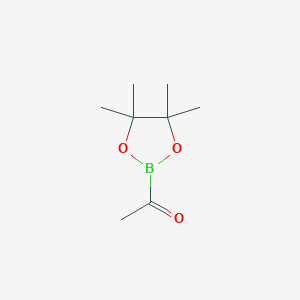
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. Its structure includes a boron atom bonded to two oxygen atoms and a carbonyl group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method includes the reaction of pinacol with boron trichloride under anhydrous conditions to form the dioxaborolane ring. Industrial production methods often utilize similar reactions but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds through Suzuki-Miyaura coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Scientific Research Applications
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, electronic materials, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one involves its ability to form stable boron-oxygen and boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transmetalation process. The molecular targets include organic halides, which react with the boron compound in the presence of a palladium catalyst to form the desired product .
Comparison with Similar Compounds
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is unique due to its stability and reactivity. Similar compounds include:
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in similar coupling reactions but with different reactivity and stability profiles.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in the synthesis of heterocyclic compounds and has similar applications in organic synthesis.
This compound’s uniqueness lies in its balance of stability and reactivity, making it a valuable reagent in various chemical processes.
Properties
Molecular Formula |
C8H15BO3 |
|---|---|
Molecular Weight |
170.02 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
InChI |
InChI=1S/C8H15BO3/c1-6(10)9-11-7(2,3)8(4,5)12-9/h1-5H3 |
InChI Key |
IIMIXBFPLLOAFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


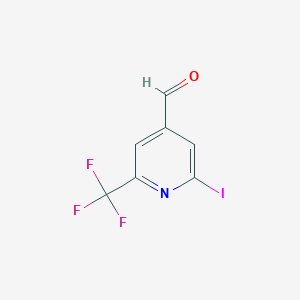
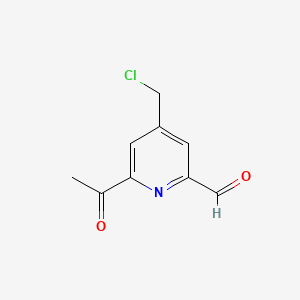
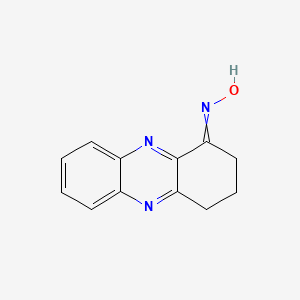
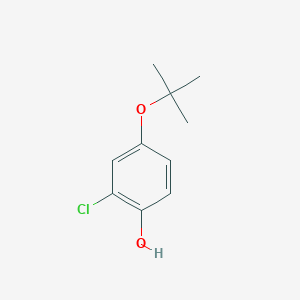



![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
